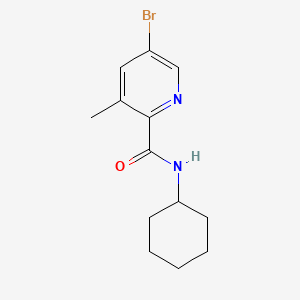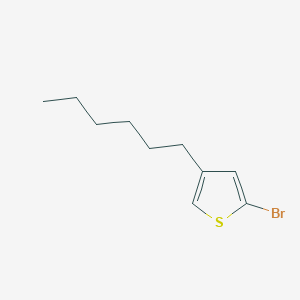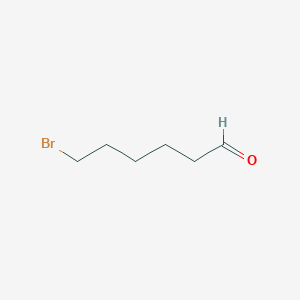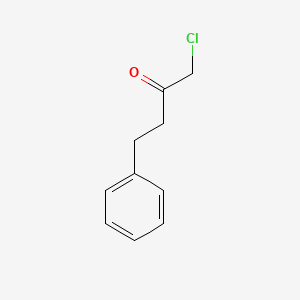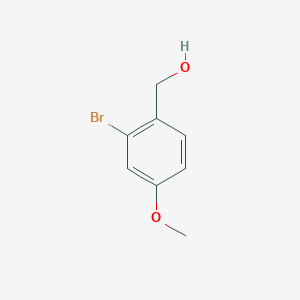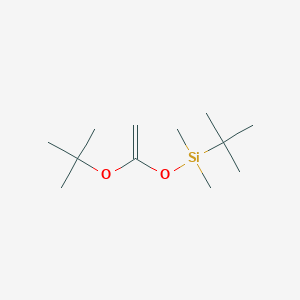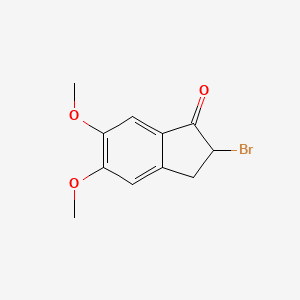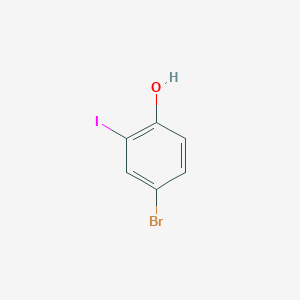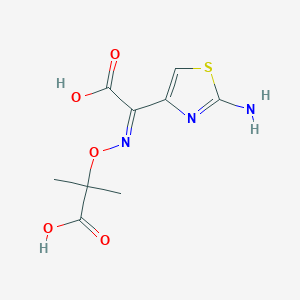
(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid is a derivative of aminothiazol, which is a core structure for various biologically active compounds. The presence of the aminothiazol moiety suggests potential applications in pharmaceuticals, particularly in the synthesis of heterocyclic systems that are often found in drug molecules.
Synthesis Analysis
The synthesis of related heterocyclic systems has been demonstrated using similar compounds. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare a range of substituted fused pyrimidinones and other heterocyclic compounds. The process involved the removal of the benzyloxycarbonyl group to yield amino-substituted heterocycles with high selectivity and yields . This suggests that the synthesis of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid could potentially follow similar pathways, with the possibility of high yields and selectivity.
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid are not detailed in the provided papers, the related compound mentioned in paper underwent catalytic transfer hydrogenation and treatment with hydrogen bromide in acetic acid to selectively remove protective groups. This indicates that the compound may also be amenable to similar reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid are not explicitly covered in the provided papers. However, the solubility of a closely related compound, (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid, in various solvents was the subject of discussion and analysis . This suggests that solubility studies are relevant for understanding the behavior of such compounds in different environments, which is critical for their application in drug formulation and synthesis.
科学研究应用
Chemistry and Synthesis
The compound has been explored in the chemistry of 2-aminothiazol-4-ylacetic acid derivatives, leading to the synthesis of various protected acids and analogues. For instance, Hardy et al. (1984) demonstrated the preparation of N-protected 2-aminothiazol-4-ylacetic acid derivatives, which are key intermediates in the synthesis of various compounds, including penicillins (Hardy, Harrington, & Stachulski, 1984).
Solubility and Physical Properties
Zhou et al. (2011) investigated the solubility of this compound in different solvents, providing crucial information on its physical properties, which is essential for its application in various scientific and industrial processes (Zhou et al., 2011).
Biological Applications
The compound has shown potential in biological applications. Karabasannavar et al. (2017) synthesized a Schiff base ligand related to this compound and studied its antimicrobial and DNA cleavage activities, indicating its potential in therapeutic and diagnostic applications (Karabasannavar, Allolli, & Kalshetty, 2017). Additionally, Nemet et al. (2006) explored its role in the formation of advanced glycation end-products, which are relevant in the study of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Modification Techniques
Several studies focus on the synthesis and modification of this compound to derive new substances with potential applications. For example, McQuade and Lippard (2010) developed cell-trappable fluorescent probes for Zn(II) detection, which are crucial for biological and chemical sensing applications (McQuade & Lippard, 2010).
Structural and Isomerization Studies
The structural properties and isomerization behavior of this compound and its derivatives have been investigated, contributing to a deeper understanding of their chemical behavior. For instance, Trujillo-Ferrara et al. (2004) studied the E and Z isomers of a related compound, highlighting the importance of structural analysis in understanding the chemical properties (Trujillo-Ferrara et al., 2004).
Synthesis and Activity of Derivatives
Sakagami et al. (1991) synthesized derivatives of this compound, demonstrating their antibacterial activity against various strains, including beta-lactamase-producing bacteria (Sakagami et al., 1991).
安全和危害
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, handling and storage conditions, and disposal methods.
未来方向
This involves understanding the potential future applications and research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future study.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, websites like Google Scholar or PubMed can be good places to start for freely available information. Always make sure to evaluate the reliability of your sources when conducting research.
属性
IUPAC Name |
2-[(Z)-[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16)/b12-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCBMEHASYISTH-XGICHPGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

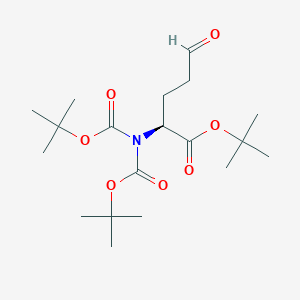
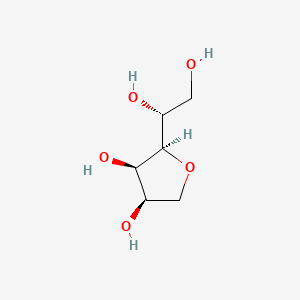
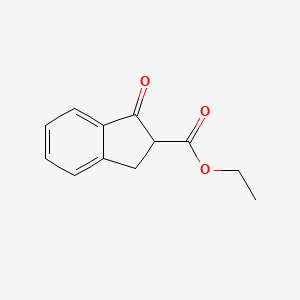
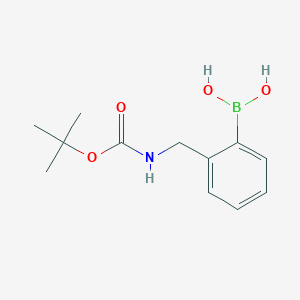
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
